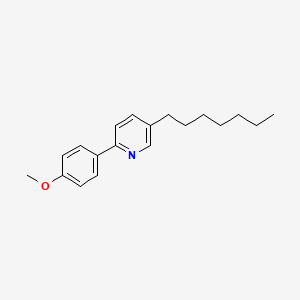

5-Heptyl-2-(4-methoxyphenyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110500-51-1 |

|---|---|

Molekularformel |

C19H25NO |

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

5-heptyl-2-(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C19H25NO/c1-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21-2)13-11-17/h9-15H,3-8H2,1-2H3 |

InChI-Schlüssel |

DUKKMMYQNBPJKS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 5 Heptyl 2 4 Methoxyphenyl Pyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.comprinceton.edu For 5-Heptyl-2-(4-methoxyphenyl)pyridine, the analysis reveals two logical primary disconnections based on established carbon-carbon bond-forming reactions or ring-closing strategies.

The most common approach involves disconnecting the bonds connecting the substituents to the pyridine (B92270) ring. This leads to two key disconnections:

C2-Aryl Bond Disconnection: Cleavage of the bond between the C2 position of the pyridine ring and the 4-methoxyphenyl (B3050149) group. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 5-heptyl-2-halopyridine and a 4-methoxyphenylboronic acid derivative.

C5-Alkyl Bond Disconnection: Cleavage of the bond between the C5 position of the pyridine and the heptyl group. This could also be achieved via cross-coupling, connecting a 2-(4-methoxyphenyl)-5-halopyridine with a heptyl-organometallic reagent.

A second, more fundamental approach involves the disconnection of the pyridine ring itself. This strategy relies on cyclization reactions to construct the heterocyclic core from acyclic or different heterocyclic precursors that already contain the required carbon fragments of the heptyl and methoxyphenyl groups, or their synthetic precursors. nih.gov This can be a powerful method for creating highly substituted pyridines. researchgate.net

These two general pathways—functionalization via cross-coupling and ring construction via cyclization—form the basis for the synthetic strategies discussed below.

Precursor Synthesis and Functional Group Transformations

The success of any synthetic strategy depends on the availability of the necessary precursors. For the cross-coupling approach, key intermediates include halogenated pyridines and organometallic reagents.

Synthesis of Halogenated Pyridine Precursors: A crucial precursor for the Suzuki-Miyaura coupling is a halogenated 5-heptylpyridine, such as 2-bromo-5-heptylpyridine or 2-chloro-5-heptylpyridine. The synthesis of such compounds can be approached in several ways. One potential route begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. The methyl group can be subjected to functional group transformations, such as radical bromination followed by coupling with a six-carbon organometallic reagent to form the heptyl chain. Alternatively, a Friedel-Crafts acylation at the 5-position followed by a Clemmensen or Wolff-Kishner reduction could install the heptyl group.

Another pathway involves the synthesis of 2,5-dihalopyridines followed by selective functionalization. For instance, a selective cross-coupling reaction could first install the heptyl group at the 5-position, followed by a second coupling at the 2-position with the arylboronic acid.

Synthesis of Boronic Acid Precursors: The other key precursor, 4-methoxyphenylboronic acid, is a widely available commercial reagent. Should a custom synthesis be required, it can be readily prepared from 4-bromoanisole (B123540) via lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.

Functional group transformations may be necessary to ensure compatibility with the planned reaction conditions, such as protecting sensitive functional groups that might interfere with the catalytic cycle of a cross-coupling reaction.

Carbon-Carbon Bond Formation Reactions for Pyridine Core Construction

The formation of carbon-carbon bonds to attach substituents to the pyridine ring is a cornerstone of modern synthetic chemistry, with palladium-catalyzed reactions being particularly prominent. jocpr.com

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing C-C bonds, particularly for biaryl synthesis. semanticscholar.org It involves the coupling of an organoboron compound (like 4-methoxyphenylboronic acid) with an organic halide (like 2-bromo-5-heptylpyridine) in the presence of a palladium catalyst and a base. mdpi.com

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the palladium(0) catalyst and forming the final product.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. semanticscholar.orgnih.gov For coupling with heteroaryl chlorides, which are often less reactive than bromides, specialized catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been developed to achieve high yields. rsc.orgresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. semanticscholar.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | semanticscholar.org |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 | Good to Excellent | researchgate.net |

| Pd(PPh₃)₄ | (self-ligated) | Na₂CO₃ | DMF/H₂O | 95 | Appreciable | mdpi.com |

| (NHC)Pd(cinn)Cl | NHC | NaHCO₃ | H₂O | 100 | High | researchgate.net |

| PdCl₂ | None | K₂CO₃ | DMF | 80 | Excellent | nih.gov |

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl halides and boronic acids, which are applicable to the synthesis of the target molecule.

While the Suzuki-Miyaura coupling is prevalent, other metal-catalyzed reactions offer viable alternatives for the synthesis of this compound.

Hiyama Coupling: This reaction utilizes organosilanes as the organometallic partner. nih.gov Organosilanes are appealing due to their low toxicity, stability, and lower cost compared to some other organometallic reagents. The reaction is typically catalyzed by palladium and requires an activator, such as a fluoride (B91410) source (e.g., TBAF), to facilitate the transmetalation step.

Stille Coupling: This method employs organostannanes (organotin compounds). It is highly effective and tolerant of many functional groups, but the toxicity of the tin reagents and byproducts is a significant drawback.

Negishi Coupling: This reaction uses organozinc reagents, which are highly reactive and can lead to high yields under mild conditions. However, organozinc compounds are sensitive to moisture and air, requiring more stringent reaction setups.

Each of these methods provides a potential pathway to the target molecule, with the choice often depending on factors like functional group tolerance, reagent availability, and toxicity concerns.

Pyridine Ring Cyclization Methodologies

An alternative to functionalizing a pre-formed ring is to construct the 2,5-disubstituted pyridine core de novo from acyclic precursors. This approach can be highly efficient for accessing complex substitution patterns.

Several classical and modern methods exist for pyridine synthesis:

Kröhnke Pyridine Synthesis: This is a versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. By choosing appropriate starting materials, the heptyl and 4-methoxyphenyl groups could be incorporated into the final pyridine ring.

Reaction of Enamines and Acrylonitriles: Patented processes describe the preparation of 2,5-disubstituted pyridines through the reaction of enamines with β-amino-acrylonitriles, followed by acid-catalyzed cyclization of the open-chain intermediate. google.com

Tandem Cycloaddition/Cycloreversion: Modern approaches include the use of reactive heterocyclic precursors like 1,4-oxazinones. These can undergo a [4+2] cycloaddition with an alkyne, followed by a retro-[4+2] cycloreversion that extrudes a small molecule (like CO₂) to form the pyridine ring. nih.gov This method allows for the synthesis of highly substituted pyridines.

Ring Opening and Closing Cascade (ROCC): In some cases, a five-membered ring like an isoxazole (B147169) can be a precursor. Under specific conditions (e.g., reduction with Fe/NH₄Cl), the isoxazole ring can open and re-close to form a 2,5-disubstituted pyridine derivative. researchgate.net

These cyclization strategies offer powerful alternatives to cross-coupling, particularly when the required halogenated pyridine precursors are difficult to access.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring the purity of the final compound. researchgate.net For the synthesis of this compound via a Suzuki-Miyaura coupling, several parameters must be carefully considered.

Catalyst and Ligand: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) often provide superior activity, especially with less reactive aryl chlorides. semanticscholar.orgresearchgate.net

Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. nih.gov

Solvent: The solvent system must be compatible with all reagents and facilitate the catalytic cycle. Aprotic solvents like dioxane, toluene, or DMF are common, often with the addition of water to aid in dissolving the base and facilitating the reaction.

Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate, with typical temperatures ranging from 80 to 120 °C.

The following table illustrates a hypothetical optimization study for a model Suzuki-Miyaura reaction between 2-bromo-5-heptylpyridine and 4-methoxyphenylboronic acid.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene | 110 | 45 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 58 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 110 | 85 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 92 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 94 |

| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 96 |

| 7 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 95 |

This interactive data table demonstrates how systematic variation of reaction parameters can lead to a high-yielding synthetic protocol.

Through such systematic optimization, a robust and efficient protocol for the synthesis of this compound can be developed. researchgate.netresearchgate.net

Scalable Synthesis and Process Intensification

A common and scalable approach to the synthesis of 2-arylpyridines, such as this compound, involves metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the critical carbon-carbon bond between the pyridine and phenyl rings. For instance, palladium-catalyzed reactions are frequently employed for their high efficiency and functional group tolerance.

One potential scalable synthetic route could involve a Suzuki-type coupling reaction. This would typically entail the reaction of a heptyl-substituted halopyridine with a methoxyphenylboronic acid derivative in the presence of a palladium catalyst and a suitable base. The selection of the specific halogenated pyridine precursor, catalyst system, and reaction conditions is crucial for optimizing the yield and purity of the final product on a large scale.

Process intensification can be achieved through various strategies. Continuous flow chemistry, for example, offers significant advantages over traditional batch processing for large-scale synthesis. Flow reactors can provide superior heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety. The use of immobilized catalysts in a packed-bed reactor can also facilitate catalyst recovery and reuse, thereby reducing costs and waste.

Another avenue for process intensification is the exploration of alternative energy sources, such as microwave or ultrasonic irradiation, to accelerate reaction rates and improve energy efficiency. High-throughput screening of reaction parameters, including catalysts, solvents, and bases, can also be employed to rapidly identify optimal conditions for scalable production.

The following table outlines a hypothetical scalable synthesis of this compound, highlighting key reaction parameters that would need to be optimized for industrial-scale production.

Table 1: Hypothetical Parameters for Scalable Synthesis of this compound via Suzuki Coupling

| Parameter | Condition | Rationale for Scalability |

| Pyridine Precursor | 2-Bromo-5-heptylpyridine | Availability and reactivity in cross-coupling reactions. |

| Arylating Agent | 4-Methoxyphenylboronic acid | Commercially available and stable boronic acid. |

| Catalyst | Palladium on carbon (Pd/C) | Heterogeneous catalyst, allowing for easy separation and potential reuse. |

| Ligand | Triphenylphosphine (PPh₃) | Commonly used and cost-effective ligand for palladium catalysis. |

| Base | Potassium carbonate (K₂CO₃) | Inexpensive and effective base for Suzuki couplings. |

| Solvent | Toluene/Water or Ethanol/Water | Biphasic solvent systems can facilitate product isolation and catalyst recovery. |

| Reaction Temperature | 80-100 °C | Moderate temperature range to ensure reasonable reaction rates without significant side product formation. |

| Reaction Time | 2-8 hours | Optimization is key to maximizing throughput in a manufacturing setting. |

| Purification | Crystallization or Distillation | Methods suitable for large-scale purification, avoiding chromatography where possible. |

Further research and development in process chemistry are essential to translate laboratory-scale syntheses into robust and economically viable manufacturing processes for this compound. This includes detailed kinetic studies, process modeling, and pilot-scale validation to ensure consistent product quality and process efficiency.

Advanced Spectroscopic and Structural Characterization of 5 Heptyl 2 4 Methoxyphenyl Pyridine

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, Raman Spectroscopy)

No experimental FT-IR or Raman data is available for 5-Heptyl-2-(4-methoxyphenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data is available for this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

No experimental UV-Vis absorption or emission data is available for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

No experimental HRMS data is available for this compound.

Due to the absence of specific data for this compound, the requested article with detailed research findings and data tables cannot be generated.

Molecular and Electronic Structure Investigations of 5 Heptyl 2 4 Methoxyphenyl Pyridine

Quantum Chemical Computations

Quantum chemical computations are foundational in modern chemical research, allowing for the detailed examination of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of 5-Heptyl-2-(4-methoxyphenyl)pyridine can be optimized to find its lowest energy conformation. researchgate.net

The optimization process reveals key structural parameters. A notable feature of this molecule is the dihedral angle between the pyridine (B92270) and the methoxyphenyl rings. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a completely planar structure is energetically unfavorable. The optimized geometry is expected to be a twisted conformation, with a dihedral angle that balances the opposing effects of steric repulsion and the desire for extended π-conjugation across the two rings. The heptyl group, being a flexible alkyl chain, will adopt a staggered conformation to minimize its internal energy.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (Pyridine Ring) Bond Length | ~1.39 - 1.40 Å | Typical aromatic carbon-carbon bond length. |

| C-N (Pyridine Ring) Bond Length | ~1.34 Å | Typical aromatic carbon-nitrogen bond length. |

| C-C (Inter-ring) Bond Length | ~1.48 Å | Single bond connecting the two aromatic rings. |

| Py-Ph Dihedral Angle | ~25° - 40° | The twist angle between the pyridine and phenyl rings. |

| Dipole Moment (μ) | ~2.5 - 3.5 Debye | Indicates significant molecular polarity. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

For this compound, the spatial distribution of these orbitals is predictable based on its electronic structure.

HOMO: The HOMO is expected to be predominantly localized on the electron-rich 4-methoxyphenyl (B3050149) moiety. The electron-donating nature of the methoxy (B1213986) group increases the electron density on this ring, making it the primary site of nucleophilic character.

LUMO: Conversely, the LUMO is anticipated to be concentrated on the electron-deficient pyridine ring. This localization makes the pyridine ring the most probable site for accepting electrons in a reaction, highlighting its electrophilic character. mdpi.com

This clear separation of the HOMO and LUMO indicates a significant intramolecular charge-transfer character upon electronic excitation. The heptyl group, being an alkyl chain, is not expected to contribute significantly to the frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.5 to -6.0 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO | -1.0 to -1.5 eV | Energy of the lowest available orbital for accepting electrons; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

In the MEP surface of this compound, distinct regions of varying potential are expected:

Negative Regions (Red/Yellow): The most negative potential is anticipated to be localized around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. These sites are the most likely to interact with protons or other electrophiles. researchgate.netresearchgate.net

Positive Regions (Blue): Regions of positive potential are expected around the hydrogen atoms of the aromatic rings and the heptyl chain, making them potential sites for interaction with nucleophiles.

Table 3: Predicted MEP Surface Values for Key Regions of this compound

| Molecular Region | Predicted Potential Range (kcal/mol) | Reactivity Implication |

|---|---|---|

| Pyridine Nitrogen Atom | -35 to -50 | Strong site for electrophilic attack or hydrogen bonding. |

| Methoxy Oxygen Atom | -25 to -40 | Secondary site for electrophilic attack. |

| Aromatic Hydrogens | +15 to +25 | Sites for potential weak nucleophilic interactions. |

| Heptyl Chain | 0 to +10 | Largely non-polar and unreactive. |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures (bonds, lone pairs) and the delocalizing interactions between them. bibliotekanauki.pl This method quantifies the stabilizing effects of electron delocalization, such as hyperconjugation and resonance. The analysis calculates the second-order perturbation energy, E(2), which measures the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

For this compound, NBO analysis would reveal several key stabilizing interactions:

Intra-ring Delocalization: Strong π → π* interactions within both the pyridine and phenyl rings are responsible for their aromatic stability.

Inter-ring Conjugation: A significant π(phenyl) → π*(pyridine) interaction would be expected, quantifying the electron flow from the electron-donating methoxyphenyl ring to the electron-accepting pyridine ring. The magnitude of this interaction would be dependent on the dihedral angle between the rings.

These delocalization energies provide a quantitative measure of the electronic communication between different parts of the molecule, confirming its push-pull nature.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (C-C) Phenyl | π* (C-C) Pyridine | 5 - 15 | Inter-ring π-conjugation |

| LP (O) Methoxy | π* (C-C) Phenyl | 20 - 35 | Resonance (p-π conjugation) |

| LP (N) Pyridine | π* (C-C) Pyridine | 25 - 40 | Resonance (p-π conjugation) |

| σ (C-H) Heptyl | σ* (C-C) Heptyl | 2 - 5 | Standard σ-hyperconjugation |

Conformational Analysis and Energy Landscapes

The presence of the flexible heptyl chain and the rotatable bond connecting the two aromatic rings means that this compound can exist in multiple conformations. A conformational analysis is necessary to identify the most stable structures and the energy barriers separating them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles.

The most critical dihedral angle is the one between the pyridine and phenyl rings. A PES scan of this rotation would likely show two minima corresponding to symmetrically twisted conformers and a significant energy barrier at the planar conformation due to steric clash. A secondary, lower barrier would exist for the perpendicular conformation where π-conjugation is completely broken.

The heptyl chain also introduces numerous conformers. However, the energy differences between these are generally small, and at room temperature, the chain is likely to be conformationally mobile. The global minimum energy structure will feature a low-energy, staggered conformation of the heptyl chain attached to the most stable twisted arrangement of the aromatic rings.

Intramolecular Non-Covalent Interactions and Bond Characterizations

Even within a single molecule, non-covalent interactions can play a role in stabilizing certain conformations. rsc.org In this compound, weak intramolecular hydrogen bonds of the C-H···N or C-H···O type could potentially influence the preferred orientation of the rings and the heptyl chain. For instance, a hydrogen on the phenyl ring might interact weakly with the pyridine nitrogen. The existence and strength of these interactions can be confirmed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which identifies bond critical points (BCPs) and characterizes the electron density at these points to distinguish between covalent and non-covalent interactions. While expected to be weak, these interactions can collectively contribute to the stability of the global minimum conformation.

Supramolecular Organization and Crystalline Architectures

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. escholarship.orgescholarship.org This analysis would reveal the bond lengths, bond angles, and torsion angles of 5-Heptyl-2-(4-methoxyphenyl)pyridine, defining its molecular conformation in the solid state. Furthermore, SC-XRD data elucidates how individual molecules pack together in the crystal lattice, providing the foundational information for understanding all other aspects of its supramolecular chemistry. For related pyridine-containing structures, SC-XRD has been instrumental in confirming molecular geometries and observing packing motifs. iosrjournals.org

Analysis of Crystal Packing and Intermolecular Interactions

The stability of a crystal lattice is derived from a complex interplay of various intermolecular forces.

Hydrogen bonds are among the strongest and most directional non-covalent interactions. mdpi.com In compounds containing nitrogen and oxygen atoms, such as the pyridine (B92270) and methoxy (B1213986) groups in the target molecule, the formation of C–H···N and C–H···O hydrogen bonds is common. rsc.orgresearchgate.netrsc.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal's architecture. nih.govnih.gov

The aromatic pyridine and methoxyphenyl rings in this compound are capable of engaging in π-stacking interactions. mdpi.comresearchgate.net These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are a key feature in the crystal packing of many planar organic molecules. nih.govresearchgate.net The geometry of these interactions (e.g., face-to-face or offset) can be determined from crystallographic data.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. Different properties, such as the normalized contact distance (dnorm), can be mapped onto this surface to highlight regions of close intermolecular contact.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.gov For instance, the percentage contribution of H···H, C···H, O···H, and N···H contacts to the total Hirshfeld surface can be determined, offering a clear picture of the most significant interactions in the crystal packing. nih.govnih.gov

Energy Framework Analysis for Dominant Interaction Energies

Energy framework analysis is a computational method that provides a quantitative measure of the interaction energies between molecules in a crystal. rasayanjournal.co.inresearchgate.netpreprints.org This analysis calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energy between a central molecule and its neighbors. researchgate.netnih.gov The results are often visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the strength of the interaction. This provides a powerful visual representation of the dominant forces and packing topologies within the crystal. rasayanjournal.co.innih.gov

Mesomorphic Behavior and Liquid Crystalline Phase Transitions

Thermal Analysis by Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermotropic behavior of liquid crystals. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and the enthalpy changes (ΔH) associated with them. mdpi.comunlv.edu

In studies of pyridine-based liquid crystals, DSC thermograms reveal distinct peaks corresponding to transitions between crystalline (Cr), various liquid crystalline (e.g., Nematic, Smectic A, Smectic C), and isotropic (I) phases. nih.govmdpi.com For example, during a heating scan, an endothermic peak signifies a transition from a more ordered to a less ordered state, such as a crystal-to-nematic or a nematic-to-isotropic transition. nih.gov The enthalpy change associated with a transition provides insight into the degree of structural change; for instance, the enthalpy of a smectic A to nematic transition is typically smaller than that of a crystal to liquid crystal transition. nih.gov

The following table summarizes representative thermal data for analogous pyridine-containing liquid crystal systems, illustrating how molecular structure affects transition temperatures.

| Compound Series | n (Chain Length) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |

|---|---|---|---|

| 2-(4'-alkoxybiphen-4-yl)-5-cyanopyridines nih.gov | 6 | Cr 189.0 SmA 200.0 N 279.4 I | I 277.0 N 195.0 SmA 181.0 Cr |

| 7 | Cr 184.0 SmC 196.6 SmA 200.0 N 265.0 I | I 260.8 N 196.0 SmA 190.0 SmC 179.0 Cr | |

| 8 | Cr 178.0 SmC 182.4 SmA 201.0 N 260.8 I | I 256.3 N 199.0 SmA 188.0 SmC 174.0 Cr | |

| 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines mdpi.com | 6 | Cr 173.6 N 212.8 I | I 210.9 N 170.5 Cr |

| 8 | Cr 168.9 N 206.9 I | I 205.2 N 165.7 Cr |

Textural Characterization via Polarizing Optical Microscopy (POM)

Polarizing Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystalline phases. nasa.gov By observing a thin sample of the material between two crossed polarizers, each mesophase reveals a unique optical texture, which arises from the specific arrangement of the director (the average direction of the long molecular axis) within the sample. mdpi.comnasa.gov

When a liquid crystalline sample is heated from its crystalline state or cooled from the isotropic liquid, the appearance of these characteristic textures upon phase transition allows for unambiguous phase identification. For example, the nematic phase is often identified by its characteristic schlieren texture, which features dark brushes corresponding to regions where the director is aligned with one of the polarizers. nih.gov Smectic A phases frequently exhibit focal conic fan-shaped textures or homeotropic textures, where the sample appears dark because the molecular long axes are aligned perpendicular to the glass slides. researchgate.net The transition between different mesophases, such as a Smectic A to Smectic C transition, can also be observed through distinct textural changes. researchgate.net

Identification and Characterization of Liquid Crystalline Mesophases

Smectic phases possess a higher degree of order than nematic phases, exhibiting one-dimensional positional order in addition to orientational order, resulting in a layered structure.

Smectic A (SmA): In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. e-bookshelf.de This phase is commonly found in pyridine (B92270) derivatives with longer terminal chains. tandfonline.com For instance, as the alkoxy chain length increases in certain pyridine-imine-ester series, a smectic A phase appears, often coexisting with a nematic phase before becoming the sole mesophase for the longest chain members. informahealthcare.com

Smectic C (SmC): The Smectic C phase is similar to the SmA phase, but the molecular long axes are tilted with respect to the layer normal. nih.gov The SmC phase is observed in some pyridine-based systems, typically at temperatures below the SmA phase. In the homologous series of 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, the longer chain members (n=7 and 8) exhibit an enantiotropic SmC phase, providing evidence that the long alkoxy chain participates in the formation of the layered packing structure. nih.gov

Smectic B (SmB): The Smectic B phase is a more ordered smectic phase with hexagonal packing of molecules within the layers. While not commonly reported for the exact pyridine derivatives discussed, analogous non-heterocyclic terphenyl compounds, such as propyl, pentyl p-terphenyl, are known to exhibit a sequence of smectic phases including Smectic B and Smectic A, indicating that such highly ordered phases are possible in similar molecular architectures. nih.govmdpi.com

Columnar (Col) phases are typically formed by disc-shaped or bent-core molecules rather than the rod-like molecules that form nematic and smectic phases. e-bookshelf.de In these phases, molecules stack on top of one another to form columns, and these columns then arrange into a two-dimensional lattice. While less common for simple pyridine derivatives, certain bent-shaped mesogens incorporating a pyridine core have been shown to exhibit columnar phases. For example, the formation of a rectangular columnar phase has been reported in specific 2-methoxypyridine derivatives, where the molecular shape and intermolecular interactions favor stacking into columns instead of forming layers. rsc.orgresearchgate.net

Influence of Molecular Structure on Mesophase Stability and Range

The manifestation of liquid crystalline phases, or mesophases, in 5-Heptyl-2-(4-methoxyphenyl)pyridine is intricately linked to its specific molecular architecture. The stability and temperature range of these phases are not arbitrary but are a direct consequence of the interplay between the different structural components of the molecule. The length of the terminal alkyl chain, the electronic and structural characteristics of the methoxyphenyl group, and the substitution pattern of the central pyridine core each play a crucial role in dictating the collective behavior of the molecules, leading to the formation of ordered, yet fluid, mesophases.

Effect of the Terminal Heptyl Chain Length

The length of the flexible alkyl chain at a terminal position of a calamitic (rod-shaped) mesogen is a critical determinant of mesophase stability and the type of mesophase formed. In the case of this compound, the seven-carbon heptyl chain plays a significant role in modulating the van der Waals interactions between molecules.

For instance, in the analogous nO-PPPyCN series, longer alkoxy chains (n=7 and 8) promote the formation of an additional, more ordered smectic C phase, which is absent in homologs with shorter chains. nih.gov This illustrates that the heptyl chain in the target compound is of sufficient length to encourage the layered packing characteristic of smectic phases. The clearing point, or the transition from the nematic (N) to the isotropic (I) liquid phase, is also highly dependent on chain length. While longer chains can stabilize smectic phases, they can sometimes disrupt the purely orientational order of the nematic phase, leading to a decrease in the N-I transition temperature in some systems. elsevierpure.com

The following table shows the phase transition temperatures for a homologous series of 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, which serves as a representative example of how terminal chain length influences mesomorphic behavior in related pyridine-based systems.

| Compound (n) | Cr-SmC | SmC-SmA | SmA-N | N-I (°C) |

| 2 | - | - | 215.1 | 339.8 |

| 3 | - | - | 200.2 | 324.7 |

| 4 | - | - | 189.2 | 309.8 |

| 5 | - | - | 189.0 | 288.7 |

| 6 | - | - | 196.2 | 275.6 |

| 7 | 189.5 | 202.1 | 225.8 | 265.4 |

| 8 | 190.0 | 194.4 | 223.1 | 258.1 |

Data sourced from a study on 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, presented here as an illustrative example for the effect of chain length. nih.gov Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Mesogen Formation

The phenyl ring is a rigid unit that forms part of the inflexible core of the mesogen, which is a fundamental requirement for liquid crystallinity. nih.gov The para (1,4-) substitution pattern of the methoxy (B1213986) group and the connection to the pyridine ring ensures that the molecule maintains a linear, rod-like shape, which facilitates the parallel alignment necessary for forming nematic and smectic phases.

The methoxy group (-OCH₃) itself has a significant electronic influence. Compared to a simple phenyl ring, the methoxyphenyl group has a larger dipole moment and increased polarizability due to the oxygen heteroatom. whiterose.ac.uk This enhances the dipole-dipole and dipole-induced dipole interactions between molecules, which contributes to the thermal stability of the mesophase. However, the methoxy group is less polar than a cyano (-CN) group, a substituent known for its strong tendency to form anti-parallel molecular associations that heavily favor smectic phases. elsevierpure.comwhiterose.ac.uk The selection of a methoxybiphenyl unit in some related liquid crystal dimers was shown to reduce the tendency for these anti-parallel associations, which can suppress smectic behavior in favor of nematic phases. elsevierpure.comwhiterose.ac.uk Therefore, the 4-methoxyphenyl group provides a balance of polarity and polarizability that promotes mesomorphism without the overwhelming drive towards smectic layering seen in cyanobiphenyl-based liquid crystals. nih.gov

Impact of Pyridine Core Substitution Pattern

The central pyridine core is not merely a passive linker; its heterocyclic nature and substitution pattern are instrumental in defining the mesomorphic properties of the molecule. Unlike the non-polar benzene ring, the pyridine ring contains a nitrogen atom which is more electronegative than carbon. wikipedia.orgimperial.ac.uk This introduces a permanent dipole moment to the core and creates an uneven distribution of electron density, making the ring system electron-deficient. wikipedia.orgimperial.ac.uk

The electron-withdrawing nature of the pyridine nitrogen makes the adjacent carbon atoms (positions 2 and 6) electrophilic. wikipedia.orgimperial.ac.uk A substituent at the 2-position, such as the 4-methoxyphenyl group, directly interacts with this electronic environment. The substituent at the 5-position (the heptyl chain) is on the other side of the ring. This specific arrangement of an electron-donating group (via the phenyl ring) and an alkyl chain on an electron-deficient heterocyclic core creates specific intermolecular interactions, including dipole-dipole forces and π-π stacking, that stabilize the liquid crystalline state. Other substitution patterns, such as 2,6- or 3,5-, would result in more symmetric or significantly more bent molecules, respectively, which would be less conducive to forming the elongated, anisotropic structures required for calamitic mesophases.

Structure Property Relationships and Molecular Design Principles

Correlations between Molecular Geometry, Electronic Structure, and Mesomorphic Properties

The presence of the nitrogen atom in the pyridine (B92270) ring introduces a lateral dipole moment, which influences the intermolecular interactions and, consequently, the mesomorphic properties. The electronic distribution within the molecule, particularly the π-conjugation across the phenyl and pyridine rings, contributes to the polarizability anisotropy, a key factor for the stability of mesophases. Studies on analogous 5-alkyl-2-(4-alkoxyphenyl)pyridines have shown that the molecular shape deviates from perfect lath-like geometry, and the terminal alkyl chains are not co-planar with the pyridine ring. This specific geometry affects the packing of the molecules in the liquid crystalline state.

Rational Design Strategies for Modulating Liquid Crystalline Behavior

The design of liquid crystalline molecules like 5-Heptyl-2-(4-methoxyphenyl)pyridine is a systematic process involving the modification of different molecular parts to achieve desired properties. Key strategies include:

Varying the length of the terminal alkyl/alkoxy chains: The length of the flexible chains at both ends of the rigid core significantly impacts the type of mesophase and the transition temperatures. Longer chains tend to favor the formation of smectic phases over nematic phases due to increased van der Waals interactions.

Modifying the rigid core: Altering the aromatic rings within the core can influence the melting point and the thermal range of the mesophases. For instance, replacing the phenyl ring with other aromatic or alicyclic rings can lead to drastic changes in liquid crystalline behavior.

Introducing lateral substituents: The addition of atoms or small groups to the sides of the rigid core can modify the molecular shape and intermolecular interactions, thereby affecting the mesophase stability and type.

For the 2,5-disubstituted pyridine series, the general molecular structure can be represented as a rigid core with two terminal chains. The core itself is composed of two aromatic rings, a pyridine and a benzene ring, linked together. This structural motif is a common template for liquid crystals, and its properties can be fine-tuned by the aforementioned strategies.

Substituent Effects on Thermal Stability and Mesophase Range

Substituents play a pivotal role in determining the thermal stability and the temperature range over which a compound exhibits liquid crystalline behavior. In this compound, the heptyl and methoxy (B1213986) groups are the key substituents.

The length of the alkyl chain (heptyl group) is a critical determinant of the melting and clearing points. In the homologous series of 5-alkyl-2-(4-cyanophenyl)pyridines, which are structurally similar, increasing the alkyl chain length generally leads to a decrease in the melting point and an initial increase followed by a decrease in the clearing point. This trend creates a broad mesophase range for intermediate chain lengths.

The following table summarizes the expected trends based on the analysis of similar compounds:

| Substituent Change | Effect on Thermal Stability | Effect on Mesophase Range |

| Increase in Heptyl Chain Length | Generally decreases melting point | Can broaden or narrow the range depending on the specific phase |

| Replacement of Methoxy Group | Significant change in polarity and intermolecular forces, impacting both stability and range | Dependent on the polarity and size of the new group |

The interplay of these substituent effects allows for the fine-tuning of the material's properties for specific applications.

Computational Simulations and Advanced Modeling

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and intermolecular interactions of liquid crystal systems at an atomistic level. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how individual molecules move and interact with each other over time. This approach is crucial for understanding the formation of liquid crystalline phases. ornl.gov

In the context of calamitic liquid crystals such as those containing pyridine (B92270) moieties, MD simulations can elucidate the nature of the intermolecular forces that drive the self-assembly into ordered mesophases. mdpi.com These simulations can reveal the importance of van der Waals forces, electrostatic interactions, and π-π stacking between the aromatic cores in establishing the long-range orientational order characteristic of the nematic phase.

Atomistic simulations are particularly valuable for gaining insights into the formation of novel liquid-crystalline phases and for clarifying molecular arrangements that are difficult to determine experimentally. mdpi.com For instance, simulations can track the orientational order parameter, which quantifies the degree of alignment of the molecules with a common director, as a function of temperature to predict phase transition temperatures. mdpi.com Furthermore, MD simulations can be employed to calculate key material properties, such as rotational viscosity and elastic constants, which are vital for the application of liquid crystals in display technologies.

A significant challenge in the atomistic simulation of liquid crystals is the accurate prediction of phase sequences and transition temperatures, as these properties are highly sensitive to subtle details in the molecular structure. mdpi.com However, advancements in computational power and force field parameterization continue to improve the predictive capabilities of these simulations.

Table 1: Illustrative Data from MD Simulations of a Model Calamitic Liquid Crystal System

| Parameter | Simulated Value | Significance |

| Nematic-Isotropic Transition Temperature (TNI) | 350 K | Predicts the upper limit of the liquid crystal phase. |

| Order Parameter (S) at 340 K | 0.65 | Indicates a high degree of molecular alignment in the nematic phase. |

| Rotational Viscosity (γ1) | 0.12 Pa·s | Relates to the switching speed of the liquid crystal in response to an electric field. |

| Bend Elastic Constant (K33) | 10 pN | Influences the deformation of the liquid crystal director field. |

Note: The data in this table is illustrative for a model calamitic liquid crystal and does not represent experimental values for 5-Heptyl-2-(4-methoxyphenyl)pyridine.

Coarse-Grained Models for Mesophase Prediction and Simulation

While atomistic simulations provide a high level of detail, their computational cost can limit the time and length scales that can be explored. Coarse-grained (CG) modeling offers a computationally efficient alternative by reducing the number of degrees of freedom in the system. wikipedia.org In a CG model, groups of atoms are represented as single "pseudo-atoms" or "beads." wikipedia.org This simplification allows for the simulation of larger systems for longer durations, making it particularly well-suited for studying the formation of complex mesophases and the dynamics of self-assembly. mdpi.com

For calamitic liquid crystals, CG models are instrumental in predicting and understanding the formation of nematic and smectic phases. mdpi.com Simplified models, such as those composed of joined spherocylinders or ellipsoids, have been successful in capturing the essential physics of these phase transitions. mdpi.com The popular MARTINI force field, initially developed for biomolecular simulations, has also been adapted for a wide range of soft matter systems, including polymers and liquid crystals. mdpi.com

The development of a CG model involves parameterizing the interactions between the coarse-grained beads to reproduce certain properties of the underlying atomistic model or experimental data. digitellinc.com Once validated, these models can be used to efficiently screen for liquid crystalline behavior in new molecular architectures and to study phenomena such as the formation of topological defects and the response of the liquid crystal to external fields. mdpi.com

Table 2: Comparison of Atomistic and Coarse-Grained Simulation Parameters for a Model Liquid Crystal System

| Feature | All-Atom MD | Coarse-Grained MD |

| Level of Detail | High (explicit atoms) | Low (groups of atoms as beads) |

| Typical System Size | 103 - 104 molecules | 104 - 106 molecules |

| Typical Simulation Timescale | Nanoseconds (ns) | Microseconds (µs) to Milliseconds (ms) |

| Computational Cost | High | Low |

| Primary Application | Detailed intermolecular interactions, local dynamics. | Mesophase identification, large-scale self-assembly. |

In Silico Prediction of Liquid Crystalline Behavior from Molecular Descriptors

In silico methods based on molecular descriptors offer a rapid approach to predict the liquid crystalline behavior of a compound directly from its molecular structure. These quantitative structure-property relationship (QSPR) models establish a mathematical correlation between a set of calculated molecular descriptors and an experimental property, such as the nematic-isotropic transition temperature (TNI). tandfonline.com

The process begins with the calculation of a wide range of molecular descriptors for a series of known liquid crystals. tandfonline.com These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, often derived from Density Functional Theory (DFT) calculations, include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and molecular polarizability. mdpi.comtandfonline.com

Statistical techniques such as multiple linear regression (MLR) and machine learning algorithms are then used to build a predictive model. researchgate.net For instance, a QSPR study on a set of thermotropic liquid crystals developed a six-descriptor linear model with a high correlation coefficient for predicting the nematic transition temperature. tandfonline.com The descriptors in this model included the HOMO and LUMO energies, dipole moment, and molecular shape descriptors. tandfonline.com

These predictive models can be valuable tools in the early stages of materials design, allowing for the virtual screening of large libraries of candidate molecules to identify those with the most promising liquid crystalline properties before undertaking their synthesis. mdpi.com

Table 3: Key Molecular Descriptors Used in QSPR Models for Predicting Nematic Transition Temperatures

| Descriptor | Description | Influence on Liquid Crystalline Behavior |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in intermolecular interactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Affects the strength and nature of electrostatic interactions. |

| Molecular Shape Descriptors | Quantify the deviation of the molecular geometry from a perfect rod or sphere. | Anisotropic molecular shape is a prerequisite for calamitic liquid crystallinity. |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an electric field. | Contributes to the strength of van der Waals interactions. |

Note: The specific impact of each descriptor can vary depending on the class of liquid crystals being studied.

Potential Applications in Advanced Materials Science Non Biological

Utility in Liquid Crystal Displays (LCDs) and Electro-Optical Devices

Compounds with a similar rod-like structure to 5-Heptyl-2-(4-methoxyphenyl)pyridine are known to exhibit liquid crystalline properties, which are fundamental to the operation of liquid crystal displays (LCDs). google.com The defining characteristic of liquid crystals is their ability to flow like a liquid while maintaining a degree of long-range orientational order, similar to a solid. ebsco.com This intermediate state of matter, known as a mesophase, allows for the manipulation of light, a critical function in display technology. publisherspanel.com

The mesomorphic behavior of a molecule is largely determined by its molecular geometry, including the nature of its linking groups, the length of its terminal chains, and the size of any attached substituents. nih.gov In the case of this compound, the elongated shape imparted by the pyridine (B92270) and phenyl rings, coupled with the flexible heptyl chain, is conducive to the formation of nematic and/or smectic liquid crystal phases upon heating. nih.govpsu.edu The alignment of these molecules can be controlled by an external electric field, which in turn alters the optical properties of the material, enabling the creation of images on a display. lcsoftmatter.com

The specific phase transition temperatures and the type of mesophase (e.g., nematic, smectic A, smectic C) are crucial parameters for a material's suitability in LCDs. Research on analogous compounds, such as 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, has demonstrated the presence of both nematic and smectic phases. psu.edu The presence of a polarizable π-system in the pyridine and phenyl rings contributes to the dielectric anisotropy necessary for electro-optical switching.

Table 1: Mesomorphic Properties of Structurally Similar Pyridine Derivatives

| Compound | Mesophase Type(s) | Transition Temperatures (°C) | Reference |

|---|---|---|---|

| 2-(4′-ethoxybiphen-4-yl)-5-cyanopyridine | Nematic, Smectic A | Cr 189.0 N 340.0 I | psu.edu |

| 2-(4′-butoxybiphen-4-yl)-5-cyanopyridine | Nematic, Smectic A | Cr 165.0 N 320.0 I | psu.edu |

| 2-(4′-hexyloxybiphen-4-yl)-5-cyanopyridine | Nematic, Smectic A | Cr 145.0 N 290.0 I | psu.edu |

Note: Cr = Crystalline, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic. The data presented is for analogous compounds to illustrate the potential properties of this compound.

Integration into Optoelectronic Components (e.g., as luminescent materials in LEDs)

Pyridine-containing organic molecules are of significant interest for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their inherent luminescent properties. nih.gov The photoluminescence of these materials arises from the electronic transitions within their π-conjugated systems. Upon absorption of energy (e.g., from an electrical current), the molecule is promoted to an excited state, and upon relaxation, it can emit light of a specific color.

The emission characteristics, including the wavelength (color) and quantum efficiency (brightness), are highly dependent on the molecular structure. For instance, the introduction of different substituents on the pyridine and phenyl rings can tune the energy levels of the molecule and thus the color of the emitted light. The methoxy (B1213986) group on the phenyl ring in this compound is an electron-donating group, which can influence the intramolecular charge transfer character of the molecule and affect its fluorescence properties.

Studies on similar luminescent pyridine derivatives have shown that they can be efficient emitters in the blue-green region of the visible spectrum. The design of new liquid crystalline materials with luminescent properties is a growing field of research, as the self-assembling nature of liquid crystals can enhance the performance of OLEDs by promoting ordered molecular packing, which can improve charge transport and emission efficiency.

Table 2: Photophysical Properties of Representative Luminescent Pyridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| 2-(2-hydroxyphenyl)-5-(2,6-difluorophenyl)-1,3,4-oxadiazole | 350 | 450-550 | 0.006-0.038 | Various | researchgate.net |

| 3-[5-(4-dimethylaminophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid | Not specified | 458-504 | 0.18-0.76 | Non-polar | researchgate.net |

| 5i (imidazole derivative) | 350 | 431 | Not specified | Not specified | nih.gov |

Note: The data presented is for analogous and related heterocyclic compounds to illustrate the potential luminescent properties of this compound.

Development of Photoresponsive Materials

Photoresponsive materials are substances that undergo a change in their physical or chemical properties upon exposure to light. This light-induced transformation can be harnessed for various applications, including optical data storage, molecular switches, and actuators. The incorporation of photochromic units, which can reversibly switch between two distinct isomers with different absorption spectra, into a liquid crystalline matrix is a common strategy for creating photoresponsive materials.

While this compound itself is not inherently photochromic, its liquid crystalline nature makes it a suitable host matrix for photochromic guest molecules. The ordered environment of the liquid crystal can amplify the effect of the photoisomerization of the guest, leading to a macroscopic change in the properties of the material, such as a phase transition or a change in birefringence.

Alternatively, the pyridine moiety itself can be functionalized with photoactive groups to create a photoresponsive liquid crystal. The design of such materials is an active area of research, with the goal of achieving precise control over the material's properties using light as an external stimulus.

Role as Chiral Dopants in Liquid Crystal Systems

Chirality plays a crucial role in certain liquid crystal display modes, such as the twisted nematic (TN) and super-twisted nematic (STN) modes. A chiral nematic phase, also known as a cholesteric phase, is characterized by a helical arrangement of the liquid crystal molecules. This helical structure can be induced by adding a small amount of a chiral dopant to an achiral nematic liquid crystal host. lcsoftmatter.com

While this compound is an achiral molecule, it can be chemically modified to introduce a chiral center, for example, by replacing the heptyl chain with a chiral alkyl chain such as (S)-2-methylbutyl. The resulting chiral derivative would be a candidate for use as a chiral dopant. The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which is a measure of its ability to induce a helical twist in a nematic host. A high HTP is desirable as it allows for the use of a lower concentration of the dopant to achieve the desired helical pitch.

The molecular shape of the chiral dopant is a key factor in determining its HTP. An elongated, rod-like shape that is compatible with the nematic host is generally preferred. The synthesis of chiral derivatives of 2,5-disubstituted pyridines and the investigation of their properties as chiral dopants is a promising avenue for the development of new materials for advanced liquid crystal displays.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4′-ethoxybiphen-4-yl)-5-cyanopyridine |

| 2-(4′-butoxybiphen-4-yl)-5-cyanopyridine |

| 2-(4′-hexyloxybiphen-4-yl)-5-cyanopyridine |

| 2-(4′-octyloxybiphen-4-yl)-5-cyanopyridine |

| 2-(2-hydroxyphenyl)-5-(2,6-difluorophenyl)-1,3,4-oxadiazole |

| 3-[5-(4-dimethylaminophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid |

Concluding Remarks and Future Research Directions

Synthesis of Novel Derivatives for Enhanced Performance

The core structure of 5-Heptyl-2-(4-methoxyphenyl)pyridine offers a versatile platform for the synthesis of new derivatives with tailored properties. Future research will likely focus on strategic modifications of this scaffold to enhance its performance characteristics for various applications. Key strategies for creating these novel derivatives include:

Modification of the Alkyl Chain: The heptyl group can be replaced with alkyl chains of varying lengths, introducing branching or unsaturation. These changes can significantly influence the compound's melting point, boiling point, and, crucially, its liquid crystalline properties.

Substitution on the Phenyl Ring: Introducing different functional groups (e.g., cyano, nitro, halogen) onto the 4-methoxyphenyl (B3050149) ring can alter the molecule's polarity, dipole moment, and intermolecular interactions. Such modifications are a common strategy for tuning the mesophase behavior and thermal stability of liquid crystals. nih.gov

Functionalization of the Pyridine (B92270) Ring: The pyridine ring itself can be a target for substitution, potentially leading to materials with enhanced electronic or optical properties.

The synthesis of these new derivatives can be achieved through established organic chemistry reactions. For instance, Suzuki cross-coupling reactions are a powerful tool for creating C-C bonds and attaching different aryl groups to the pyridine core. mdpi.com The table below outlines potential derivatives and their projected property enhancements.

| Derivative Class | Modification Strategy | Potential Synthesis Route | Targeted Performance Enhancement |

| Alkyl Chain Analogs | Substitution of the heptyl group with shorter/longer or branched alkyl chains. | Kumada or Suzuki coupling with different Grignard reagents or boronic acids. prepchem.com | Optimization of mesophase range and transition temperatures. |

| Phenyl Ring Substituted Analogs | Introduction of electron-donating or electron-withdrawing groups on the phenyl ring. | Synthesis from substituted anilines or via electrophilic aromatic substitution. nih.gov | Enhanced dielectric anisotropy, modified refractive index, and altered mesophase stability. |

| Pyridine Core Functionalized Analogs | Addition of functional groups to the pyridine ring. | Nucleophilic or electrophilic substitution on the pyridine ring. beilstein-journals.org | Improved charge transport properties for electronic applications, enhanced fluorescence. beilstein-journals.org |

Exploration of Complex Mesophases and Multicomponent Systems

While the base compound likely exhibits conventional nematic or smectic phases, future research into its derivatives opens the door to discovering more complex and technologically valuable mesophases. The introduction of specific molecular features can induce the formation of phases like the twist-bend nematic (NTB) phase or various smectic polymorphs. mdpi.comwhiterose.ac.uk

The investigation of multicomponent systems represents another critical research frontier. By mixing this compound or its derivatives with other liquid crystals, it is possible to create eutectic mixtures with optimized properties, such as a broader temperature range for a specific mesophase or enhanced electro-optical responses. The presence of the pyridine moiety can strongly influence the formation of smectic phases in such mixtures. mdpi.com

Key research directions in this area include:

Inducing Novel Mesophases: Systematically synthesizing derivatives with bent molecular shapes or specific polar groups to encourage the formation of unconventional liquid crystal phases. The length of the alkoxy chain is a known factor in promoting smectic phases. mdpi.com

Characterizing Phase Behavior: Employing techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to thoroughly characterize the phase transitions and structures of new derivatives and mixtures. researchgate.net

Studying Host-Guest Systems: Investigating the behavior of this compound as a host for dichroic dyes or other functional molecules to develop advanced guest-host displays or sensors.

The following table summarizes the potential for discovering complex mesophases.

| Mesophase Type | Inducing Structural Feature | Potential Application |

| Smectic C (SmC) | Longer alkyl or alkoxy chains on derivatives. nih.gov | Ferroelectric liquid crystal displays (FLCDs). |

| Twist-Bend Nematic (NTB) | Introduction of a "bend" in the molecular core via specific linkers or spacers. whiterose.ac.uk | Fast-switching electro-optical devices. |

| Blue Phases | High chirality in derivatives or mixtures. | Next-generation displays with no need for alignment layers. |

Integration with Hybrid Materials for Advanced Functional Properties

The unique electronic and optical properties of pyridine-based compounds make them excellent candidates for integration into hybrid materials. Future research will explore the incorporation of this compound and its derivatives into various matrices to create materials with novel functionalities.

Pyridine-containing molecules can act as electron-transporting materials, making them valuable for applications in organic electronics. rsc.org By combining these molecules with polymers, nanoparticles, or other organic/inorganic components, it is possible to fabricate advanced functional materials.

Promising areas of research include:

Organic Light-Emitting Diodes (OLEDs): Using derivatives of this compound as host materials or electron-transporting layers in OLED devices to improve efficiency and stability. researchgate.net

Organic Solar Cells (OSCs): Incorporating these compounds into the active layer of OSCs to enhance charge separation and transport, thereby boosting power conversion efficiency. rsc.org

Sensors and Actuators: Developing liquid crystal-polymer composite materials where the orientation of the liquid crystal phase, and thus the optical or mechanical properties of the material, can be controlled by external stimuli.

Nonlinear Optical (NLO) Materials: The extended π-conjugated system in this molecule suggests potential for NLO applications. mdpi.com Integration into polymer matrices could lead to robust materials for optical switching and frequency conversion.

The table below details potential hybrid material applications.

| Hybrid Material System | Role of the Pyridine Compound | Targeted Application |

| Polymer-Dispersed Liquid Crystals (PDLCs) | Liquid crystal component. | Smart windows, flexible displays. |

| Liquid Crystal-Nanoparticle Composites | Liquid crystal host for nanoparticles. | Enhanced electro-optical devices, sensors. |

| Organic-Inorganic Perovskite Solar Cells | Interfacial layer. | Improved charge extraction and device stability. |

| Conjugated Polymer Blends | Electron-acceptor or transport material. | Organic photovoltaics and photodetectors. rsc.org |

Q & A

Basic Question: What are the established synthetic routes for 5-Heptyl-2-(4-methoxyphenyl)pyridine?

Answer:

The synthesis of pyridine derivatives with heptyl and methoxyphenyl substituents typically involves multi-step routes. For structurally similar compounds, such as methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, a common approach includes:

- Step 1: Formation of the pyridine core via condensation reactions, often using aldehydes and ketones under acidic or basic conditions.

- Step 2: Introduction of the 4-methoxyphenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3: Alkylation at the 5-position using heptyl halides or Grignard reagents, followed by purification via column chromatography or recrystallization .

For example, nucleophilic substitution with formaldehyde in the presence of NaOH has been used to introduce hydroxymethyl groups in pyrimidine derivatives, a method adaptable to pyridine systems .

Basic Question: How is structural characterization performed for this compound?

Answer:

Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .

- IR Spectroscopy: Stretching vibrations for C-O (methoxy) appear at ~1250 cm⁻¹, and pyridine ring C=N at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₅NO₂: expected m/z 300.1958) .

Advanced Question: What are the key structural features influencing its biological activity?

Answer:

- Substituent Positioning: In CYP1B1 inhibitors, the pyridine ring's nitrogen position and substituent length (e.g., heptyl chain) critically affect binding. For example, 2-(pyridin-3-yl) derivatives showed 7.5× higher activity than non-steroidal inhibitors due to optimal hydrophobic interactions .

- Electron-Donating Groups: The 4-methoxyphenyl group enhances electron density, improving π-π stacking with aromatic residues in enzyme active sites .

- Steric Effects: Bulky heptyl chains may reduce solubility but increase membrane permeability, as seen in lipophilic antitumor agents .

Advanced Question: How does in vitro stability affect experimental outcomes?

Answer:

- Metabolic Stability: Assessed via liver microsome assays. For example, rat liver microsomes incubated with the compound can quantify degradation rates (e.g., t₁/₂ >60 min suggests suitability for in vivo studies) .

- Solubility and pH Stability: Buffered solutions (pH 1–10) test hydrolytic degradation. UV-Vis spectroscopy monitors absorbance changes, with shifts >10 nm indicating structural instability .

Advanced Question: Are there contradictions in reported biological activities of pyridine derivatives?

Answer:

- Target Selectivity: Some studies report CYP1B1 inhibition (IC₅₀ = 0.011 μM) , while others highlight PPAR receptor interactions . These discrepancies may arise from assay conditions (e.g., EROD vs. luciferase reporter assays).

- Dose-Dependent Effects: Antitumor activity in pyridine derivatives can switch from pro-apoptotic to cytotoxic at higher concentrations, necessitating careful dose-response validation .

Advanced Question: What computational methods predict its interaction with biological targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to CYP1B1 (PDB: 3PM0). Key interactions include hydrogen bonding with Thr334 and hydrophobic contacts with the heptyl chain .

- DFT Calculations: Assess electron distribution and reactive sites. For corrosion inhibitors, pyridine rings show donor-acceptor interactions with metal surfaces, a principle applicable to enzyme binding .

Basic Question: What safety precautions are necessary during handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.